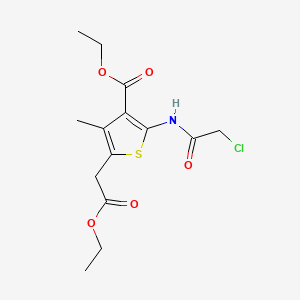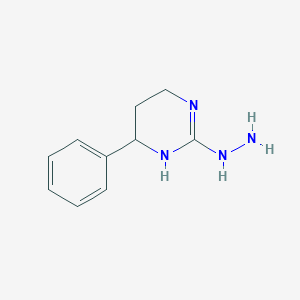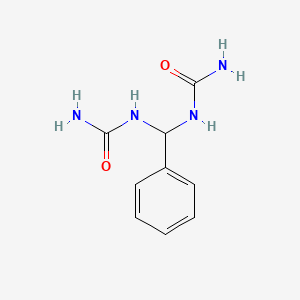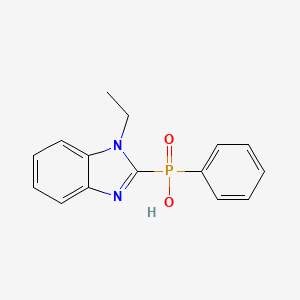![molecular formula C18H18Br2O5 B15096856 Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- CAS No. 313505-86-1](/img/structure/B15096856.png)
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- is a complex organic compound with a unique structure characterized by multiple oxygen atoms and bromine substitutions. This compound is part of the larger family of crown ethers, which are known for their ability to form stable complexes with various cations due to their cyclic structure and multiple donor atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the cyclic structure. Bromination is achieved through the addition of bromine or bromine-containing reagents under specific conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to debrominated products.
Applications De Recherche Scientifique
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential interactions with biological molecules and its ability to form stable complexes with cations.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate certain molecules.
Industry: Utilized in the development of new materials with specific properties, such as ion-selective membranes.
Mécanisme D'action
The mechanism by which Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- exerts its effects involves the formation of stable complexes with cations. The multiple oxygen atoms in the compound’s structure act as donor atoms, coordinating with cations and stabilizing them within the cyclic structure. This ability to form complexes is crucial for its applications in various fields, including chemistry and medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-18-crown-6: Another crown ether with a similar cyclic structure but different substitution pattern.
Benzo-15-crown-5: A smaller crown ether with fewer oxygen atoms in the ring.
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: A larger crown ether with additional oxygen atoms and a different ring size.
Uniqueness
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- is unique due to its specific bromine substitutions and the number of oxygen atoms in its structure. These features contribute to its distinct chemical properties and its ability to form stable complexes with a variety of cations, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
313505-86-1 |
|---|---|
Formule moléculaire |
C18H18Br2O5 |
Poids moléculaire |
474.1 g/mol |
Nom IUPAC |
8,21-dibromo-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene |
InChI |
InChI=1S/C18H18Br2O5/c19-13-2-4-16-17(11-13)24-8-6-21-5-7-22-15-3-1-14(20)12-18(15)25-10-9-23-16/h1-4,11-12H,5-10H2 |
Clé InChI |
RVLFCVGICLUQQX-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)Br)OCCOC3=C(C=C(C=C3)Br)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096774.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B15096785.png)
![Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15096788.png)
![Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15096791.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15096793.png)

![(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B15096804.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide](/img/structure/B15096815.png)
![1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15096816.png)

![5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B15096827.png)


